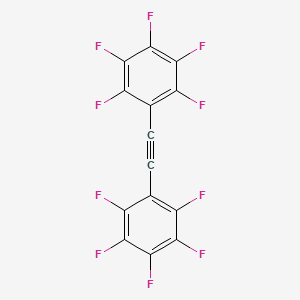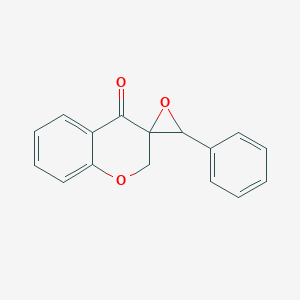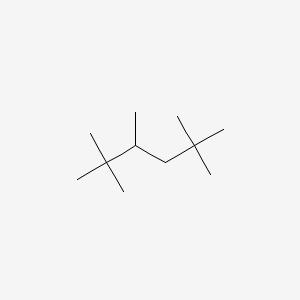![molecular formula C17H17ClO2 B14715675 [3-(4-Chlorophenyl)-1-phenylpropyl] acetate CAS No. 6944-23-6](/img/structure/B14715675.png)
[3-(4-Chlorophenyl)-1-phenylpropyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Chlorophenyl)-1-phenylpropyl] acetate is an organic compound characterized by the presence of a chlorophenyl group and a phenylpropyl group attached to an acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Chlorophenyl)-1-phenylpropyl] acetate typically involves the esterification of [3-(4-Chlorophenyl)-1-phenylpropanol] with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
[3-(4-Chlorophenyl)-1-phenylpropyl] acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the acetate group.
Major Products Formed
Oxidation: Formation of [3-(4-Chlorophenyl)-1-phenylpropanoic acid].
Reduction: Formation of [3-(4-Chlorophenyl)-1-phenylpropyl] alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(4-Chlorophenyl)-1-phenylpropyl] acetate is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of chlorophenyl and phenylpropyl groups with biological macromolecules. It can also serve as a model compound to investigate the metabolism and biotransformation of acetate esters in living organisms.
Medicine
In medicine, this compound may have potential applications as a precursor for the development of pharmaceutical agents. Its structural features can be modified to enhance biological activity and selectivity towards specific molecular targets.
Industry
In the industrial sector, this compound can be used as a solvent or additive in various formulations. Its chemical stability and compatibility with other substances make it suitable for use in coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of [3-(4-Chlorophenyl)-1-phenylpropyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release acetic acid, which may participate in biochemical pathways. The chlorophenyl and phenylpropyl groups can interact with hydrophobic regions of proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(4-Bromophenyl)-1-phenylpropyl] acetate
- [3-(4-Methylphenyl)-1-phenylpropyl] acetate
- [3-(4-Fluorophenyl)-1-phenylpropyl] acetate
Uniqueness
[3-(4-Chlorophenyl)-1-phenylpropyl] acetate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and specific interactions with biological targets. Compared to its brominated, methylated, or fluorinated analogs, the chlorinated compound may exhibit different reactivity patterns and biological activities.
Propiedades
Número CAS |
6944-23-6 |
|---|---|
Fórmula molecular |
C17H17ClO2 |
Peso molecular |
288.8 g/mol |
Nombre IUPAC |
[3-(4-chlorophenyl)-1-phenylpropyl] acetate |
InChI |
InChI=1S/C17H17ClO2/c1-13(19)20-17(15-5-3-2-4-6-15)12-9-14-7-10-16(18)11-8-14/h2-8,10-11,17H,9,12H2,1H3 |
Clave InChI |
UUCZNMNLONOQMS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(CCC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)
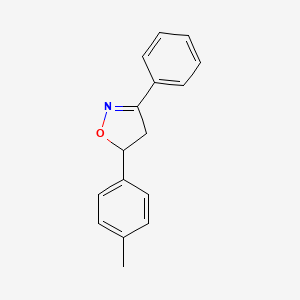
![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)
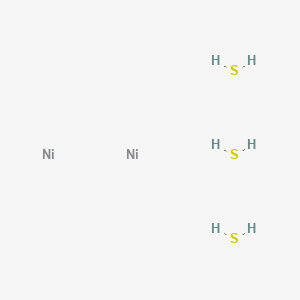
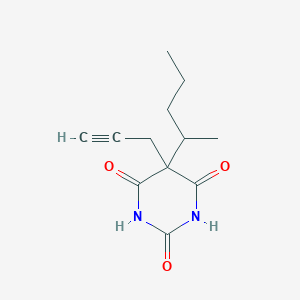
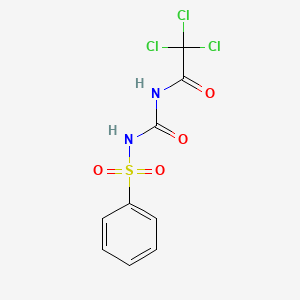
![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)


